molecular formula C12H16N2S B5574401 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbothioamide

3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbothioamide

Cat. No.: B5574401
M. Wt: 220.34 g/mol
InChI Key: KOJGFWFVINEQKK-UHFFFAOYSA-N
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Description

3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbothioamide is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.10341969 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques and Reactivity : Isoquinoline, a related compound, reacts smoothly with dimethyl acetylenedicarboxylate in the presence of amides, producing various derivatives including dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates. This reaction represents a technique for synthesizing dimethyl 1,2-dihydroisoquinolines (Yavari et al., 2007).

  • Antimicrobial Activity : Derivatives of tetrahydroquinoline, which is structurally similar to the compound , have been studied for their antimicrobial properties. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibited noteworthy antimicrobial activity (Elkholy & Morsy, 2006).

  • Chemical Interactions and Complexes : A study on barbituric acid derivatives found that certain tetrahydro[1,3]dioxolo[4,5-g]isoquinolinium compounds form steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking interactions (Khrustalev et al., 2008).

  • Biological Activities : The compound 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced analgesic and anti-inflammatory activities, suggesting its potential for medical application as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Structural and Electronic Characteristics : The N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, with antifungal activity, exhibits specific structural and electronic characteristics, as determined through various spectroscopic methods (Davydov et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their specific structure and functional groups. For example, some tetrahydroisoquinolines have been found to act as synthetic reduced pterin cofactor for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases .

Safety and Hazards

Safety and hazards associated with similar compounds can also vary widely. For example, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and are classified as having acute oral toxicity, serious eye damage/eye irritation, and reproductive toxicity .

Properties

IUPAC Name

3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-7-4-3-5-9-6-14-8(2)11(10(7)9)12(13)15/h6-7H,3-5H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJGFWFVINEQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CN=C(C(=C12)C(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.